N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16481716
InChI: InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)
SMILES:
Molecular Formula: C22H30FN3O7
Molecular Weight: 467.5 g/mol

N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide

CAS No.:

Cat. No.: VC16481716

Molecular Formula: C22H30FN3O7

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide -

Specification

Molecular Formula C22H30FN3O7
Molecular Weight 467.5 g/mol
IUPAC Name methyl 5-fluoro-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoate
Standard InChI InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)
Standard InChI Key MIFGOLAMNLSLGH-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s structure integrates three critical components:

  • A benzyloxycarbonyl (Z) group attached to the N-terminus of L-valine, serving as a protective moiety during peptide synthesis .

  • A central L-alanine residue linked to a fluorinated ketone subunit at the C-terminus, introducing stereochemical complexity.

  • A 3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl side chain, which contributes unique electronic and steric properties .

The molecular formula C₂₂H₃₀FN₃O₇ (molecular weight: 467.45 g/mol) reflects its hybrid peptide-small molecule design . Stereochemical specificity is enforced by the (1S) configuration of the fluorinated subunit, ensuring precise spatial orientation of functional groups .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Registry Number187389-52-2
Molecular FormulaC₂₂H₃₀FN₃O₇
Molecular Weight467.45 g/mol
Protective GroupBenzyloxycarbonyl (Z)
Fluorinated Substituent3-fluoro-2-oxopropyl
StereochemistryL-configuration (Val, Ala)

Spectroscopic and Computational Identifiers

The SMILES notation (O=C(OCC=1C=CC=CC1)NC(C(=O)NC(C(=O)NC(C(=O)CF)CC(=O)OC)C)C(C)C) and InChIKey (MIFGOLAMNLSLGH-QOKNQOGYSA-N) provide unambiguous representations of connectivity and stereochemistry . These identifiers are critical for database searches and computational modeling studies.

Synthesis and Mechanistic Considerations

Synthetic Strategy

The compound is synthesized via stepwise solid-phase peptide synthesis (SPPS), leveraging the Z-group’s orthogonal protection capabilities . Key steps include:

  • Z-group installation on L-valine using benzyl chloroformate under basic conditions.

  • Coupling of L-alanine via carbodiimide-mediated activation.

  • Introduction of the fluorinated ketone through a Michael addition or nucleophilic substitution, preserving the (1S) configuration .

Comparative analysis with analogous Z-protected peptides (e.g., Z-Phe-Val-OH, CAS 13123-00-7) highlights shared strategies in amino acid coupling and protecting group management .

Stability and Reactivity

Functional and Biological Implications

Role in Peptide Engineering

The Z-group’s primary function is to shield the amine terminus during elongation, preventing undesired side reactions . This is exemplified in the synthesis of complex peptides like the methyl ester derivative CAS 4817-95-2, where similar protection strategies are employed . Post-synthesis, the Z-group is typically removed via hydrogenolysis or mild acid treatment.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Compound (CAS)Key FeaturesApplication Context
187389-52-2 (Target)Z-group, fluoro-ketone, L-Val/L-AlaPeptide synthesis, drug design
13123-00-7 (Z-Phe-Val-OH)Z-group, Phe-Val dipeptideModel peptide studies
4817-95-2 (Methyl ester)Z-group, methyl ester, Phe-Val backboneEster protection strategies

The target compound distinguishes itself through fluorine incorporation and a branched aliphatic side chain, offering unique steric and electronic profiles for tailored interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator